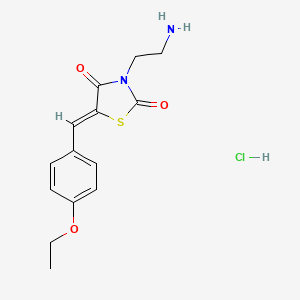
Erk Inhibitor
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Extracellular signal-regulated kinase inhibitors are a class of compounds that target the extracellular signal-regulated kinase pathway, which is a critical signaling pathway involved in the regulation of various cellular processes such as proliferation, differentiation, and survival. Aberrations in this pathway are commonly associated with various cancers, making extracellular signal-regulated kinase inhibitors a significant focus in cancer research and therapy .
准备方法
Synthetic Routes and Reaction Conditions
For example, the synthesis of LY3214996, a potent extracellular signal-regulated kinase inhibitor, involves the following steps :
Formation of the Core Structure: The core structure is often synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Functional groups that enhance the binding affinity and selectivity of the inhibitor are introduced through various substitution reactions.
Purification: The final compound is purified using techniques such as chromatography to ensure high purity and potency.
Industrial Production Methods
Industrial production of extracellular signal-regulated kinase inhibitors involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography are commonly used for purification on an industrial scale .
化学反应分析
Types of Reactions
Extracellular signal-regulated kinase inhibitors undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific extracellular signal-regulated kinase inhibitor and the reaction conditions. Generally, these reactions aim to enhance the inhibitor’s binding affinity and selectivity for its target .
科学研究应用
Extracellular signal-regulated kinase inhibitors have a wide range of applications in scientific research, including:
Chemistry: Used as tools to study the extracellular signal-regulated kinase pathway and its role in various chemical processes.
Biology: Employed to investigate the role of the extracellular signal-regulated kinase pathway in cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Used in the development of targeted therapies for cancers with aberrations in the extracellular signal-regulated kinase pathway.
作用机制
Extracellular signal-regulated kinase inhibitors exert their effects by binding to the extracellular signal-regulated kinase enzyme and inhibiting its activity. This prevents the phosphorylation and activation of downstream targets in the extracellular signal-regulated kinase pathway, thereby inhibiting cellular processes such as proliferation and survival. The molecular targets of extracellular signal-regulated kinase inhibitors include the extracellular signal-regulated kinase enzyme itself and various downstream substrates .
相似化合物的比较
Extracellular signal-regulated kinase inhibitors are unique in their ability to specifically target the extracellular signal-regulated kinase pathway. Similar compounds include:
BRAF Inhibitors: Target the BRAF enzyme upstream of extracellular signal-regulated kinase.
MEK Inhibitors: Target the MEK enzyme directly upstream of extracellular signal-regulated kinase.
PI3K Inhibitors: Target the PI3K enzyme in a parallel signaling pathway.
Compared to these compounds, extracellular signal-regulated kinase inhibitors offer the advantage of directly targeting the terminal node of the pathway, potentially overcoming resistance mechanisms that arise with upstream inhibitors .
属性
分子式 |
C14H17ClN2O3S |
|---|---|
分子量 |
328.8 g/mol |
IUPAC 名称 |
(5Z)-3-(2-aminoethyl)-5-[(4-ethoxyphenyl)methylidene]-1,3-thiazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C14H16N2O3S.ClH/c1-2-19-11-5-3-10(4-6-11)9-12-13(17)16(8-7-15)14(18)20-12;/h3-6,9H,2,7-8,15H2,1H3;1H/b12-9-; |
InChI 键 |
PQVLWVGMXJPJLG-MWMYENNMSA-N |
SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl |
手性 SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CCN.Cl |
规范 SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CCN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















